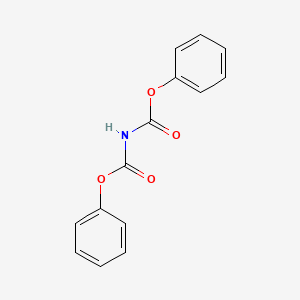

Diphenyl imidodicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl imidodicarboxylate is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives, such as this compound, involves various synthetic routes. Common methods include Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, and synthesis from alpha halo-ketones . Another study mentions the use of heteropolyacid ionic liquids to catalyze the transesterification reaction between phenol and dimethyl carbonate (DMC) to synthesize diphenyl carbonate (DPC) .Scientific Research Applications

Self-Assembling Microstructures

Diphenylalanine analogues, including diphenyl imidodicarboxylate, have been studied for their ability to form self-assembling microstructures. These structures exhibit unique mechanical, optical, piezoelectric, and semiconductive properties. Such properties are utilized in a range of applications like energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion. The analogues vary in their molecular arrangements and result in microstructures with different morphologies and optical properties (Pellach et al., 2016).

Hepatocurative Agent

Diphenyl dimethyl bicarboxylate (DDB) is recognized for its hepatocurative properties. It's used in the treatment of various liver diseases, though its effectiveness is limited by low oral bioavailability due to poor solubility and dissolution. Research on provesicular dry powders, including proniosomes and proliposomes, has shown enhanced hepatocurative activity and oral bioavailability for DDB, suggesting its potential in more effective liver disease treatment (Aburahma & Abdelbary, 2012).

Hepatoprotectant in Liver Injury

DDB has also been studied for its effects on liver injury induced by immune responses. In mice models, DDB demonstrated hepatoprotective properties, reducing serum levels of liver enzymes and liver lesions caused by immune-mediated liver injury. This suggests its potential as a therapeutic agent in managing liver diseases involving immune responses (Gao, Zhang, & Liu, 2005).

Estrogenicity Studies

Polybrominated diphenyl ethers (PBDEs) and their metabolites, including diphenyl phosphate (DPP), have been studied for their estrogenic activities. These studies are critical in understanding the environmental and health impacts of these compounds, especially regarding hormonal disruptions in humans and wildlife (Meerts et al., 2001).

Antioxidant and Anti-Ulcer Effects

Diphenyl diselenide, another derivative, has been observed to exhibit antioxidant and anti-ulcer effects. In vivo and in vitro studies indicate its potential in preventing gastric lesions and inhibiting gastric acid secretion, suggesting its use in gastrointestinal disorders (Savegnago et al., 2006).

Antinociceptive Properties

The antinociceptive (pain-relieving) effects of diphenyl diselenide have been studied in various models of pain. It has shown effectiveness in reducing pain induced by several chemical and thermal stimuli, indicating its potential as a therapeutic agent for pain management (Savegnago et al., 2007).

properties

IUPAC Name |

phenyl N-phenoxycarbonylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(18-11-7-3-1-4-8-11)15-14(17)19-12-9-5-2-6-10-12/h1-10H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXXAQRNEIMDEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2652041.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2652044.png)

![(E)-4-(Dimethylamino)-N-[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2652049.png)

![N-(2-methoxy-5-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2652051.png)

![ethyl 4-(2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamido)piperidine-1-carboxylate](/img/structure/B2652054.png)

![(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile](/img/structure/B2652056.png)

![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one](/img/structure/B2652060.png)

![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2652061.png)